Pyrazolo[1,5-a]pyridin-3-ylmethanamine hydrochloride

purity specification salt form comparison procurement quality

Pyrazolo[1,5-a]pyridin-3-ylmethanamine hydrochloride (CAS 1351659-25-0) is a monohydrochloride salt of a bicyclic heteroaromatic primary amine with the molecular formula C₈H₁₀ClN₃ and a molecular weight of 183.64 g/mol. The compound belongs to the pyrazolo[1,5-a]pyridine scaffold class, a privileged fused heterocyclic system in medicinal chemistry extensively explored for kinase inhibitor development, including p38 MAP kinase, PI3K, ERK, and RET kinase programs.

Molecular Formula C8H10ClN3
Molecular Weight 183.64 g/mol
CAS No. 1351659-25-0
Cat. No. B1433165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyridin-3-ylmethanamine hydrochloride
CAS1351659-25-0
Molecular FormulaC8H10ClN3
Molecular Weight183.64 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NN2C=C1)CN.Cl
InChIInChI=1S/C8H9N3.ClH/c9-5-7-6-10-11-4-2-1-3-8(7)11;/h1-4,6H,5,9H2;1H
InChIKeyVMSDJEQDMAWLNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazolo[1,5-a]pyridin-3-ylmethanamine Hydrochloride (CAS 1351659-25-0): Procurement Specifications and Compound Class Overview


Pyrazolo[1,5-a]pyridin-3-ylmethanamine hydrochloride (CAS 1351659-25-0) is a monohydrochloride salt of a bicyclic heteroaromatic primary amine with the molecular formula C₈H₁₀ClN₃ and a molecular weight of 183.64 g/mol . The compound belongs to the pyrazolo[1,5-a]pyridine scaffold class, a privileged fused heterocyclic system in medicinal chemistry extensively explored for kinase inhibitor development, including p38 MAP kinase, PI3K, ERK, and RET kinase programs [1]. It is primarily procured as a synthetic building block for amide coupling, reductive amination, and sulfonamide formation in early-stage drug discovery and chemical biology probe development.

Why Pyrazolo[1,5-a]pyridin-3-ylmethanamine Hydrochloride Cannot Be Interchanged with Closest Analogs


The pyrazolo[1,5-a]pyridine scaffold contains multiple regioisomeric positions (2-yl, 3-yl, 5-yl, 7-yl) and is commercially available as free base, monohydrochloride, and dihydrochloride salt forms. Substitution at the 3-position provides a distinct geometry for hinge-region interactions in kinase inhibitor design, a pharmacophoric feature absent in the 2-yl and 5-yl regioisomers . Salt stoichiometry directly affects molecular weight (mono-HCl: 183.64 vs. di-HCl: 220.10), solubility, hygroscopicity, and the proportion of active free base delivered per unit mass . These differences preclude generic interchangeability in both synthetic protocols and biological assay design.

Quantitative Differentiation Evidence: Pyrazolo[1,5-a]pyridin-3-ylmethanamine Hydrochloride vs. Closest Analogs


Purity Advantage: 98% Mono-HCl vs. 95% Free Base and Dihydrochloride Salt

The monohydrochloride salt (CAS 1351659-25-0) is commercially available at a minimum purity of 98% , whereas the free base (CAS 118054-99-2) and the dihydrochloride salt (CAS 1187932-00-8) are routinely supplied at a minimum purity of 95% across multiple vendors . This 3-percentage-point absolute purity difference reduces the maximum total impurity burden from 5% to 2%, a meaningful improvement for reaction stoichiometry control and byproduct minimization in parallel library synthesis.

purity specification salt form comparison procurement quality

Salt Stoichiometry and Molecular Efficiency: Mono-HCl vs. Dihydrochloride

The monohydrochloride salt has a molecular weight of 183.64 g/mol , whereas the dihydrochloride salt (CAS 1187932-00-8) has a molecular weight of 220.10 g/mol for the identical free base core (MW 147.18). On a mass-equivalent basis in solution-phase chemistry, a 100 mg aliquot of the mono-HCl delivers approximately 0.544 mmol of the free amine, while 100 mg of the di-HCl delivers only 0.454 mmol—a 20% reduction in reactive equivalents per unit mass. This difference directly impacts reagent costing and reaction scale calculations in parallel medicinal chemistry workflows.

molecular weight efficiency salt stoichiometry formulation calculations

Aqueous Solubility Enhancement Rationale: Hydrochloride Salt Form vs. Free Base

A systematic study of pyrazolo[1,5-a]pyridine-based p110α-selective PI3 kinase inhibitors demonstrated that conversion to hydrochloride salts improved aqueous solubility by up to 1000-fold compared to non-salt analogues, while retaining comparable enzymatic potency and isoform selectivity [1]. Although this study was conducted on elaborated drug-like analogues rather than the parent building block, the underlying principle—protonation of a basic amine to generate a hydrochloride salt enhancing aqueous solubility—is directly transferable to the building block itself. The free base (CAS 118054-99-2) has a predicted water solubility of approximately 719 mg/L (EPA T.E.S.T.) [2]; the hydrochloride salt is expected to exhibit substantially higher aqueous solubility consistent with the class-level observation.

aqueous solubility salt formation PI3K inhibitor development

Substitution Position Advantage: 3-yl Regioisomer as a Privileged Kinase Hinge-Binding Vector

The 3-yl substitution position on the pyrazolo[1,5-a]pyridine core is the preferred vector for engaging the kinase hinge region in ATP-competitive inhibitor design. This is evidenced by ERK inhibitor FR180204, which incorporates a 5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl) motif and achieves IC₅₀ values of 0.14 μM (ERK2) and 0.31 μM (ERK1) with 30-fold selectivity over p38α (IC₅₀ = 10 μM) . Additionally, multiple granted patents covering substituted pyrazolo[1,5-a]pyridine RET kinase inhibitors explicitly claim the 3-yl position as the substitution point for hinge-region engagement, with representative examples showing single-digit nanomolar potency [1]. In contrast, the 2-yl regioisomer (CAS 1187931-45-8) projects the amine vector into a different geometric trajectory that is less compatible with canonical kinase hinge-binding pharmacophore models.

kinase inhibitor design regiochemistry hinge-binding motif

Documented Synthetic Utility: Primary Amine as a Versatile Derivatization Handle for Amide and Sulfonamide Library Synthesis

The primary amine (–CH₂NH₂) at the 3-position serves as a versatile chemical handle for diversification. This compound has been explicitly employed in the synthesis of 4-methyl-3-((4-methylphenyl)sulfonamido)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide via HATU-mediated amide coupling with 4-methyl-3-((4-methylphenyl)sulfonamido)benzoic acid in dichloromethane, yielding the coupled product in 41% yield [1]. In contrast, the N-methyl analog (N-Methyl-1-(pyrazolo[1,5-a]pyridin-3-yl)methanamine) bears a secondary amine with altered nucleophilicity and steric profile that modifies reaction kinetics and product scope . The free base, while chemically identical in reactivity, requires additional handling precautions due to its hygroscopicity and lower stability at ambient conditions relative to the hydrochloride salt.

building block utility amide coupling STAT3 inhibitor synthesis

High-Value Application Scenarios for Pyrazolo[1,5-a]pyridin-3-ylmethanamine Hydrochloride Based on Quantitative Differentiation Evidence


Kinase-Focused Fragment and Lead-Optimization Library Synthesis

The 3-yl substitution pattern is the privileged vector for engaging kinase hinge regions, as demonstrated by ERK inhibitor FR180204 (ERK2 IC₅₀ = 0.14 μM) and multiple RET kinase inhibitor patents . The 98% purity of the mono-HCl salt ensures accurate stoichiometric control in amide coupling and reductive amination reactions, minimizing byproducts that complicate high-throughput purification. The primary amine handle enables direct diversification into amide, sulfonamide, and urea libraries without additional synthetic steps.

PI3K Inhibitor Development Requiring Aqueous Solubility Optimization

The hydrochloride salt form addresses the aqueous solubility limitations commonly encountered with pyrazolo[1,5-a]pyridine scaffolds. Class-level evidence demonstrates that HCl salt formation in this chemical series can enhance aqueous solubility by up to 1000-fold while preserving target potency [1]. This makes the mono-HCl salt the preferred starting material for PI3K inhibitor programs where aqueous formulation for cellular and in vivo assays is a critical parameter.

STAT3 Pathway Inhibitor Synthesis for Oncology Research

This compound has been explicitly employed as a building block in the synthesis of STAT3 pathway inhibitors, with a documented HATU-mediated amide coupling yielding a benzamide derivative in 41% isolated yield [2]. Procurement of the 3-yl mono-HCl salt ensures compatibility with the published synthetic route, whereas substitution with the 2-yl regioisomer or dihydrochloride salt would introduce unverified geometric or stoichiometric variables that could compromise synthetic outcomes.

Antibody-Drug Conjugate (ADC) Linker-Payload Design

The primary amine at the 3-position of the pyrazolo[1,5-a]pyridine core provides a well-defined conjugation handle for linker attachment in ADC payload design. The mono-HCl salt's higher purity (98%) and favorable molecular efficiency (20% more reactive equivalents per gram vs. the dihydrochloride salt) support precise stoichiometric control in bioconjugation chemistry, where excess reagent or impurities can compromise drug-to-antibody ratio (DAR) uniformity.

Quote Request

Request a Quote for Pyrazolo[1,5-a]pyridin-3-ylmethanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.